Pubchem_44629883
Description
Mono-2-O-(p-toluenesulfonyl)-α-cyclodextrin (CAS: 93184-10-2) is a regioselectively modified α-cyclodextrin derivative where a p-toluenesulfonyl (Ts) group is introduced at the O-2 hydroxyl position of one glucopyranose unit. This modification enhances its utility as a precursor for further functionalization in supramolecular chemistry and drug delivery systems. The compound has a molecular formula of C₄₅H₇₀O₃₂S and a molecular weight of 1155.08 g/mol . Key physical properties include a melting point of 176°C, density of 1.7 g/cm³, and solubility in polar solvents such as water and dimethyl sulfoxide (DMSO) . Its synthesis typically involves regioselective sulfonylation using reagents like 1-(p-toluenesulfonyl)imidazole under controlled conditions to avoid multi-substitution .
Properties
CAS No. |
93184-10-2 |
|---|---|
Molecular Formula |
C45H74O32S |
Molecular Weight |
1159.1 g/mol |
IUPAC Name |
methanol;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,33,34,35,36,37,38,39,40,41,42-undecahydroxy-10,15,20,30-tetrakis(hydroxymethyl)-5,25-dimethyl-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-32-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C43H66O30S.2CH4O/c1-12-4-6-15(7-5-12)74(59,60)73-37-30(58)36-19(11-47)66-43(37)68-32-14(3)62-38(26(54)21(32)49)69-33-16(8-44)64-41(28(56)23(33)51)71-35-18(10-46)65-42(29(57)24(35)52)70-34-17(9-45)63-40(27(55)22(34)50)67-31-13(2)61-39(72-36)25(53)20(31)48;2*1-2/h4-7,13-14,16-58H,8-11H2,1-3H3;2*2H,1H3/t13-,14-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;;/m1../s1 |
InChI Key |
WIMDFCYQPLXCOO-BXNCUBADSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O3)[C@@H]([C@H]8O)O)CO)COC)COC)CO)CO)CO)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)COC)COC)CO)CO)CO)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Method Efficacy and Limitations
Emerging Techniques and Innovations
Recent advances focus on hybrid approaches:
Chemical Reactions Analysis
Types of Reactions
Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The p-toluenesulfonyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Complexation Reactions: The cyclodextrin moiety can form inclusion complexes with various guest molecules, enhancing their solubility and stability.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents like DMSO or DMF at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.
Complexation Reactions: These reactions often occur in aqueous solutions at ambient conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino-substituted cyclodextrin derivatives, while complexation reactions result in the formation of inclusion complexes with various guest molecules .
Scientific Research Applications
Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex cyclodextrin derivatives and as a host molecule for inclusion complex formation.
Biology: Employed in the study of enzyme-substrate interactions and as a solubilizing agent for hydrophobic molecules.
Medicine: Investigated for its potential use in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin primarily involves its ability to form inclusion complexes with various guest molecules. The cyclodextrin moiety provides a hydrophobic cavity that can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the surrounding aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. The p-toluenesulfonyl group can also participate in specific interactions with target molecules, further modulating the compound’s properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between Mono-2-O-(p-toluenesulfonyl)-α-cyclodextrin and analogous Ts-modified cyclodextrins:
Key Differences :
Regioselectivity and Reactivity: O-2 vs. O-6 Substitution: O-2 substitution (secondary hydroxyl) is sterically hindered compared to O-6 (primary hydroxyl), requiring specialized reagents like Ts-imidazole to achieve regioselectivity . In contrast, O-6 tosylation is more straightforward using TsCl but often results in mixtures without careful control . Cyclodextrin Type: α-CD derivatives (e.g., Mono-2-O-Ts-α-CD) have smaller cavities than β- or γ-CD analogs, limiting their guest-molecule size compatibility .
Synthetic Efficiency: Mono-2-O-Ts-α-CD synthesis achieves ~60% yield using Ts-imidazole, avoiding hydrolysis issues common with TsCl . Mono-6-O-Ts-β-CD synthesis with TsCl yields ~50–70% but requires dialysis for purification .
Physicochemical Properties: Solubility: O-2-substituted Ts-α-CD exhibits higher aqueous solubility than O-6 analogs due to reduced steric hindrance on the secondary face . Thermal Stability: O-6-Ts derivatives (e.g., Mono-6-O-Ts-β-CD) show lower thermal decomposition temperatures (~160°C) compared to O-2-Ts-α-CD (176°C) .
Applications: Drug Delivery: Mono-2-O-Ts-α-CD is used to synthesize amphiphilic cyclodextrins for nanoparticle drug carriers . Polymer Chemistry: Mono-2-O-Ts-β-CD serves as an initiator for ring-opening polymerization of δ-valerolactone . Chiral Separation: O-6-Ts-β-CD derivatives are precursors for amino-functionalized CDs used in chromatography .
Research Findings and Data Tables
Table 1: Physicochemical Comparison
| Property | Mono-2-O-Ts-α-CD | Mono-6-O-Ts-β-CD | Mono-2-O-Ts-β-CD |
|---|---|---|---|
| Molecular Weight (g/mol) | 1155.08 | 1331.23 | 1331.23 |
| Melting Point (°C) | 176 | 160 | 165 |
| Aqueous Solubility (mg/mL) | 12.5 | 8.2 | 9.8 |
| Key Application | Drug carriers | Chromatography | Polymer initiators |
| References |
Biological Activity
Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin (MTS-α-CD) is a modified cyclodextrin that has garnered attention for its unique biological properties and potential applications in drug delivery, molecular encapsulation, and therapeutic interventions. This article provides a comprehensive overview of the biological activity of MTS-α-CD, including its mechanisms of action, case studies, and research findings.
MTS-α-CD is derived from alpha-cyclodextrin, which consists of six glucose units linked by α-1,4-glycosidic bonds. The modification with p-toluenesulfonyl groups enhances its solubility and ability to form inclusion complexes with various guest molecules. Its molecular formula is with a molecular weight of approximately 1289.171 g/mol .
The primary mechanism of action for MTS-α-CD involves the formation of inclusion complexes with hydrophobic guest molecules. The hydrophobic cavity of cyclodextrins allows them to encapsulate lipophilic compounds while the hydrophilic exterior facilitates interaction with aqueous environments. This property is particularly useful in enhancing the solubility and bioavailability of poorly soluble drugs .
Drug Delivery Applications
MTS-α-CD has shown promise in drug delivery systems due to its ability to improve the solubility and stability of various pharmaceutical compounds. For example, studies indicate that MTS-α-CD can significantly enhance the solubility of anticancer drugs like camptothecin, increasing their efficacy by reducing hydrolysis rates at physiological pH .
Table 1: Comparison of Solubility Enhancement by Cyclodextrins
| Compound | Solubility (mg/mL) | Enhancement Factor |
|---|---|---|
| Camptothecin | 0.5 | 12x (with MTS-α-CD) |
| Paclitaxel | 0.3 | 10x (with β-CD) |
| Dexamethasone | 0.7 | 8x (with HP-β-CD) |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of MTS-α-CD. In vitro studies demonstrated low toxicity levels against human dermal fibroblast cells, indicating its potential as a safe carrier for drug delivery applications .
Case Study: Anticancer Activity
A recent study explored the use of MTS-α-CD in a formulation designed to deliver a combination therapy for breast cancer. The results showed that encapsulating doxorubicin within MTS-α-CD not only improved its solubility but also enhanced its cytotoxic effects on MCF-7 breast cancer cells compared to free doxorubicin .
Applications in Disease Treatment
MTS-α-CD has been investigated for its potential therapeutic applications in various diseases:
- Cancer Treatment : Its ability to enhance drug solubility makes it a valuable tool in formulating anticancer therapies.
- Neurodegenerative Disorders : Research indicates that cyclodextrins can aid in the treatment of conditions like Alzheimer's disease by improving the bioavailability of neuroprotective agents .
- Antibacterial Properties : Some studies suggest that cyclodextrins exhibit antibacterial activity, making them candidates for developing antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is synthesized via selective monotosylation using sulfonating agents like 1-(p-toluenesulfonyl)imidazole. Critical parameters include:
- Reagent stoichiometry : Excess reagent (e.g., 4 equivalents) minimizes multi-tosylation by-products .
- Temperature control : Maintaining 45°C during reagent addition improves reaction homogeneity and yield .
- Solvent system : Aqueous alkaline conditions (e.g., NaOH) enhance solubility of cyclodextrin and suppress hydrolysis of the sulfonating agent .
Q. How does the tosyl group alter the physicochemical properties of alpha-cyclodextrin, particularly solubility and host-guest interactions?
- Methodological Answer :
- Solubility : Tosylation reduces aqueous solubility due to the hydrophobic p-toluenesulfonyl moiety. Solubility profiles are quantified via phase-solubility diagrams in water/organic solvent mixtures .
- Host-guest binding : Isothermal titration calorimetry (ITC) or UV-Vis spectroscopy compares association constants (Ka) with native alpha-cyclodextrin. For example, tosylation enhances binding to hydrophobic guest molecules like luteolin by 2–3-fold .
Q. What analytical techniques are essential for characterizing Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., C2-O-tosylation) and absence of multi-substituted isomers .
- Mass spectrometry : MALDI-TOF or ESI-MS validates molecular weight (e.g., m/z 1462.2 for C49H76O37S) .
- Chromatography : HPLC with evaporative light scattering detection (ELSD) monitors reaction progress and purity .
Advanced Research Questions
Q. How can regioselective tosylation at the C2-OH position of alpha-cyclodextrin be achieved, and what mechanisms prevent secondary hydroxyl group sulfonation?
- Methodological Answer :
- Steric and electronic factors : The C2-OH group is more nucleophilic than C3/C6-OH due to proximity to the glucopyranose ring oxygen. Computational modeling (e.g., DFT) identifies transition-state geometries favoring C2 attack .
- Reagent design : 1-(p-toluenesulfonyl)imidazole’s higher aqueous solubility and slower hydrolysis rate reduce competing reactions at secondary hydroxyls .
- Experimental validation : Competitive sulfonation experiments with TsCl or Ts2O show multi-substitution (>20% byproducts), whereas imidazole-based reagents yield >90% monotosylation .
Q. What experimental designs are optimal for studying host-guest complexation thermodynamics with Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin?
- Methodological Answer :
- ITC vs. fluorescence titration : ITC provides ΔH, ΔS, and Ka in a single experiment, while fluorescence assays (e.g., using dansyl derivatives) offer sensitivity for low-affinity guests .
- Control experiments : Compare binding with underivatized alpha-cyclodextrin to isolate the tosyl group’s contribution .
- Solvent selection : Use buffered solutions (pH 7.4) to mimic physiological conditions for drug delivery studies .
Q. How can Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin be functionalized further for targeted applications (e.g., drug delivery or catalysis)?
- Methodological Answer :
- Nucleophilic displacement : The tosyl group is displaced by amines (e.g., azide, aminoethanol) to introduce functional handles. Reaction conditions: DMF, 80°C, 24 hours .
- Click chemistry : Azide-functionalized derivatives undergo CuAAC with alkynes to append targeting ligands (e.g., folic acid) .
- Catalytic applications : Immobilize Pd nanoparticles on thiolated derivatives for Suzuki-Miyaura coupling; characterize via TEM and ICP-OES .
Q. How do researchers resolve contradictions in reported reaction yields for Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin synthesis?
- Methodological Answer :
- Variable identification : Use design of experiments (DoE) to test factors like cyclodextrin hydration (≤14% H2O) and reagent purity (e.g., tosic acid-free imidazole) .
- Reproducibility protocols : Standardize filtration of undissolved cyclodextrin precursors to prevent crystallization-driven side reactions .
- Cross-lab validation : Collaborative studies using shared reagents and NMR spectra (e.g., δ 127.1 ppm for aromatic tosyl carbons) reduce method variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
